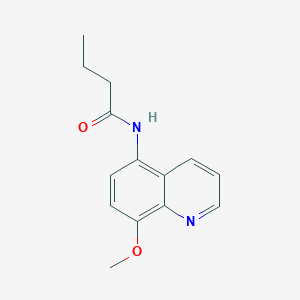

N-(8-methoxyquinolin-5-yl)butanamide

Description

N-(8-Methoxyquinolin-5-yl)butanamide is a synthetic quinoline derivative characterized by a methoxy substituent at position 8 of the quinoline ring and a butanamide group at position 5. Quinoline-based compounds are widely studied for their biological activities, particularly as inhibitors of tubulin polymerization, a critical target in anticancer and antifungal therapies . The methoxy group at position 8 may enhance metabolic stability and solubility, while the butanamide chain at position 5 likely contributes to binding interactions with biological targets such as tubulin.

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N-(8-methoxyquinolin-5-yl)butanamide |

InChI |

InChI=1S/C14H16N2O2/c1-3-5-13(17)16-11-7-8-12(18-2)14-10(11)6-4-9-15-14/h4,6-9H,3,5H2,1-2H3,(H,16,17) |

InChI Key |

OMNKHNJSLAYRQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)butanamide typically involves the following steps:

Formation of 8-methoxyquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

Introduction of the butanamide group: The 8-methoxyquinoline is then subjected to a Friedel-Crafts acylation reaction using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butanamide group at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s methoxy group at position 8 contrasts with methyl or ethynyl groups in analogs (e.g., D.1.8, D.1.10), which may alter steric interactions with tubulin’s binding pocket.

- Amide Chain Length : Butanamide (4-carbon chain) in the target compound versus shorter chains (e.g., acetamide in ’s compound) could influence solubility and target engagement.

- Functional Groups : Ethynyl (C≡CH) in D.1.8 and D.1.10 may enhance binding via π-π stacking, whereas methoxy (OCH₃) in the target compound might improve metabolic resistance .

Comparison with Non-Tubulin Inhibitors

describes N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide, which shares a quinoline backbone but differs significantly:

- Substituents: Amino (NH₂) and methylsulfanyl (SCH₃) groups at positions 5 and 6, respectively, versus methoxy at position 8 in the target compound.

- Amide Type : Acetamide (2-carbon chain) at position 8, contrasting with the target’s butanamide at position 5.

Research Findings and Implications

- Tubulin Binding : Analogs like D.1.8 and D.1.10 demonstrate that ethynyl and methyl groups at positions 3 and 8 enhance tubulin-binding affinity, but the target compound’s methoxy group at position 8 may trade binding strength for improved pharmacokinetics .

- Amide Chain Impact : Longer chains (e.g., butanamide) likely improve membrane permeability compared to acetamide, as seen in ’s compound .

- Synthetic Flexibility: The patent data () highlights that minor modifications (e.g., fluoroethyl in D.1.10) can tailor compounds for specific therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.